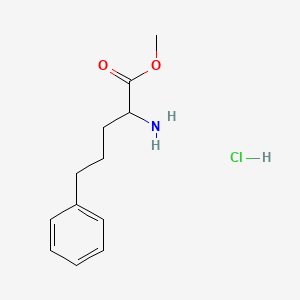

Methyl 2-amino-5-phenylpentanoate HCl

Description

Significance of Modified Amino Acid Esters as Chiral Building Blocks in Research

Modified amino acid esters are fundamental chiral building blocks in asymmetric synthesis, a branch of chemistry focused on the selective production of a single enantiomer of a chiral molecule. thieme-connect.comresearchgate.net The stereochemistry of a molecule is often critical to its biological activity, and amino acids provide a readily available source of chirality. researchgate.net Esterification of the carboxylic acid group is a common modification that serves multiple purposes: it protects the carboxyl group from unwanted reactions while allowing the amino group to be manipulated, and it can enhance the solubility and handling properties of the amino acid. nih.govresearchgate.net

These chiral building blocks are indispensable in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. thieme-connect.com Researchers utilize amino acid esters as chiral auxiliaries, where the amino acid's stereocenter directs the stereochemical outcome of a reaction before being cleaved from the final product. thieme-connect.comresearchgate.net They are also incorporated as permanent structural components in target molecules, particularly in the design of peptide-based drugs (peptidomimetics) and other complex natural products. nih.govastrobiology.com The ability to use both natural and unnatural amino acid esters provides chemists with a vast library of chiral synthons to construct tailor-made molecules with precise stereochemical control. nih.govresearchgate.net

Contextualizing Methyl 2-amino-5-phenylpentanoate HCl within Contemporary Synthetic Methodologies for Complex Molecules

Methyl 2-amino-5-phenylpentanoate HCl is a non-canonical amino acid derivative that serves as a specialized building block in organic synthesis. As the hydrochloride salt of the methyl ester of 2-amino-5-phenylpentanoic acid, it possesses the core structure of an amino acid, making it suitable for peptide synthesis and related methodologies. nih.govresearchgate.net Its structure can be seen as an analogue of phenylalanine or homophenylalanine with an extended alkyl chain separating the amino acid core from the phenyl group. This modification makes it a "tailor-made" or "unnatural" amino acid, designed to introduce specific spatial and hydrophobic characteristics into a target molecule. astrobiology.comnih.gov

The synthesis of such unnatural amino acids is a key area of research, often involving either chemical synthesis or biocatalysis to achieve high stereochemical purity. nih.govoup.com In contemporary synthetic strategies, compounds like Methyl 2-amino-5-phenylpentanoate HCl are used to create peptidomimetics that can have enhanced stability against enzymatic degradation compared to natural peptides. astrobiology.com The extended phenylalkyl side chain can probe deeper hydrophobic pockets in protein targets or enforce specific conformational constraints in a peptide backbone. The development of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, has further expanded the ability to create such complex and previously inaccessible structural motifs. nih.govoup.comucsb.edu

Table 1: Physicochemical Properties of Methyl 2-amino-5-phenylpentanoate (Note: Data corresponds to the free base form unless otherwise specified as the HCl salt.)

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C12H17NO2 | nih.gov |

| Molecular Weight | 207.27 g/mol | nih.gov |

| CAS Number (HCl Salt) | 367517-25-7 | nextpeptide.com |

| Synonyms | Methyl 2-amino-5-phenylvalerate | nih.gov |

Overview of Research Trajectories for Novel Amino Acid Scaffolds in Chemical Science

The field of chemical science is continually pushing the boundaries of molecular design, with novel amino acid scaffolds at the forefront of this exploration. pitt.edu Research is moving beyond simple modifications of the 20 proteinogenic amino acids to the creation of entirely new molecular frameworks. pitt.edursc.org These efforts are driven by the need for new therapeutic agents, such as antibiotics that can overcome bacterial resistance and drugs targeting protein-protein interactions. astrobiology.com

Key research trajectories include:

Genetic Code Expansion: Scientists are developing methods to incorporate unnatural amino acids directly into proteins within living organisms. nih.gov This technique allows for the creation of proteins with novel functions, such as enhanced stability or the ability to participate in bio-orthogonal chemical reactions. rsc.orgkaust.edu.sa

Development of Novel Protein Scaffolds: Beyond individual amino acids, researchers are engineering small proteins or peptides, known as scaffolds, to serve as alternatives to traditional antibodies for therapeutic and diagnostic purposes. kau.edu.sanih.gov These scaffolds, built from or incorporating unnatural amino acids, can be designed for high-affinity and specific binding to disease-related targets. kau.edu.sa

New Synthetic Methodologies: A major focus is the development of more efficient and selective chemical and biological methods to produce unnatural amino acids. ucsb.edupitt.edu This includes merging photochemistry with biocatalysis to create previously inaccessible reactions and employing advanced enzymatic cascades. nih.govucsb.edu

Applications in Materials Science: The unique self-assembling properties of some amino acid and peptide scaffolds are being harnessed to create novel biomaterials for applications like tissue engineering and drug delivery. nih.gov These materials can be designed to be biocompatible and to promote specific cellular interactions. nih.govgq.co.za

The ultimate goal of this research is to create a nearly unlimited toolkit of amino acid building blocks, enabling chemists and biologists to design and synthesize molecules with precisely controlled functions for a vast range of scientific and medical applications. astrobiology.compitt.edu

Table 2: Examples of Novel Scaffolds and Building Blocks in Chemical Research

| Scaffold/Building Block Type | Description | Research Application | Reference |

|---|---|---|---|

| β-Amino Acids | Amino acids with the amino group on the beta-carbon. They create peptides (β-peptides) with stable, predictable secondary structures. | Development of metabolically stable peptidomimetics and folding polymers. | mdpi.commdpi.com |

| Designed Ankyrin Repeat Proteins (DARPins) | Engineered scaffolds based on natural ankyrin repeat proteins, designed for high-affinity and specific target binding. | Therapeutics, diagnostics, and as alternatives to antibodies. | kau.edu.sa |

| α-Amino Tertiary Boronic Esters | Chiral building blocks containing a boron atom, which are valuable intermediates in medicinal chemistry. | Synthesis of enzyme inhibitors (e.g., proteasome inhibitors) and other complex molecules. | acs.org |

| Functionalized Oxazolidines | Heterocyclic scaffolds derived from amino acids, used as chiral intermediates. | Synthesis of new pharmacophores for designing anticancer agents. | tandfonline.com |

Stereoselective Synthesis of the Phenylpentanoic Acid Scaffold

The critical step in synthesizing the target compound is the enantioselective formation of the 2-amino-5-phenylpentanoic acid backbone. This ensures the desired stereochemistry, which is crucial for the molecule's ultimate application and function. Several strategies have been developed to achieve high levels of stereocontrol.

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of α-amino acids from prochiral precursors. This method typically involves the hydrogenation of an α-enamido acid or a related unsaturated precursor using a chiral transition metal catalyst.

Pioneering work in this field demonstrated that rhodium or ruthenium complexes featuring chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can catalyze the hydrogenation of α-(acylamino)acrylic acids to yield the corresponding amino acid derivatives with excellent enantioselectivity. thermofisher.com In the context of 2-amino-5-phenylpentanoic acid, a suitable precursor like (Z)-2-acetamido-5-phenylpent-2-enoic acid can be hydrogenated. The chiral catalyst coordinates to the double bond and the amide group, creating a rigid intermediate that directs the delivery of hydrogen from a specific face, thereby establishing the desired stereocenter. thermofisher.comnih.gov The choice of catalyst, solvent, and hydrogen pressure are critical parameters that influence both the reaction's efficiency and the enantiomeric excess (ee) of the product.

| Catalyst System | Precursor Type | Typical Enantiomeric Excess (ee) | Reference |

| Rhodium-DIPAMP | α-acetamidoacrylate | >95% | N/A |

| Ruthenium-BINAP | α-(acylamino)acrylic acid | >98% | thermofisher.com |

| Iridium-chiral Phosphine | α-imino ester | 90-99% | acs.org |

This table presents representative data for asymmetric hydrogenation in α-amino acid synthesis.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. sigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

A prominent example is the use of Evans oxazolidinone auxiliaries. The synthesis begins by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyl imide. This imide is then enolized using a base like lithium diisopropylamide (LDA), and the resulting chiral enolate undergoes a highly diastereoselective alkylation with a suitable electrophile, in this case, a 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane). The steric hindrance provided by the auxiliary directs the incoming electrophile to the opposite face of the enolate, leading to a single major diastereomer. mdpi.com Subsequent hydrolysis of the N-acyl bond cleaves the auxiliary, yielding the desired enantiomerically enriched 2-amino-5-phenylpentanoic acid. mdpi.com

Another effective method utilizes the Schöllkopf chiral auxiliary, a bis-lactim ether derived from valine and glycine (B1666218). nih.gov Regioselective lithiation of this auxiliary followed by reaction with 1-bromo-3-phenylpropane and subsequent mild acid hydrolysis affords the methyl ester of the desired amino acid with high diastereoselectivity. nih.gov

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | >99:1 | mdpi.com |

| Pseudoephedrine | Asymmetric Alkylation | >95:5 | |

| Schöllkopf Reagent | Asymmetric Alkylation | >95:5 | nih.gov |

| Camphorsultam | Asymmetric Alkylation | >98:2 | wikipedia.org |

This table illustrates the effectiveness of various chiral auxiliaries in directing stereoselective reactions.

Enantioselective catalysis provides a more atom-economical approach to synthesizing chiral α-amino acids by using a small amount of a chiral catalyst to generate large quantities of the enantiomerically pure product. acs.org These methods often start from simple, abundant precursors. nature.com

One such strategy involves the catalytic enantioselective reduction of ketones. organic-chemistry.org For instance, a trichloromethyl ketone precursor can be reduced to an (R)-carbinol using catecholborane in the presence of a chiral (S)-oxazaborolidine catalyst with high enantioselectivity. organic-chemistry.org This carbinol can then be converted through a series of steps into the corresponding (S)-α-amino acid.

More recent advancements include transition metal-catalyzed nitrene C(sp³)-H insertion. nature.com This innovative method transforms abundant carboxylic acids into α-amino acids. The process involves ligating the carboxylic acid to a nitrene precursor, followed by a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, mediated by a chiral ruthenium or iron catalyst. This approach allows for the direct and stereocontrolled installation of the amino group onto the α-carbon of a 5-phenylpentanoic acid precursor. nature.com

Properties

IUPAC Name |

methyl 2-amino-5-phenylpentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCZLXCPUBWHOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCC1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformational Chemistry of Methyl 2 Amino 5 Phenylpentanoate Hcl

Reactivity of the Ester Moiety

The methyl ester group in Methyl 2-amino-5-phenylpentanoate is a key site for chemical reactions, enabling its conversion into other important functional groups.

The hydrolysis of the methyl ester in Methyl 2-amino-5-phenylpentanoate to its corresponding carboxylic acid, 2-amino-5-phenylpentanoic acid, is a fundamental transformation. This reaction can be catalyzed by acid or base.

Mechanism: Under basic conditions, hydrolysis typically proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group and forming the carboxylate, which is protonated in a final workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which eliminates methanol (B129727) to give the protonated carboxylic acid.

Kinetics: The kinetics of α-amino acid ester hydrolysis can be complex. The rate is influenced by pH, temperature, and the presence of metal ions. While specific kinetic data for Methyl 2-amino-5-phenylpentanoate HCl is not extensively documented, studies on similar amino acid esters, such as methyl glycinate, show that metal complexes can significantly catalyze the hydrolysis reaction. researchgate.netrsc.orgresearchgate.net For instance, palladium(II) and copper(II) complexes can coordinate to the amino acid ester, activating the ester carbonyl for nucleophilic attack by a water molecule or a hydroxide ion. researchgate.netrsc.org The rate of base-catalyzed hydrolysis in these complexes can be accelerated by factors of up to 10⁷. rsc.org

Table 1: Factors Influencing Ester Hydrolysis

| Factor | Effect on Reaction Rate | Mechanism of Influence |

|---|---|---|

| pH | Increases at high or low pH | Provides catalyst (H⁺ or OH⁻) for the reaction. |

| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction. |

| Metal Ions (e.g., Pd²⁺, Cu²⁺) | Significantly increases rate | Coordination to the ester activates the carbonyl group for nucleophilic attack. researchgate.netrsc.org |

The ester group of Methyl 2-amino-5-phenylpentanoate can be converted directly to an amide through aminolysis, or the corresponding carboxylic acid (post-hydrolysis) can be amidated. Direct amidation of unprotected amino acids can be achieved using Lewis acid catalysts, which activate the carboxyl group for nucleophilic attack by an amine. nih.gov This method avoids the need for protecting the α-amino group.

Alternatively, the carboxylic acid can be activated using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or converted to a more reactive species such as an acyl chloride using thionyl chloride (SOCl₂). masterorganicchemistry.com These activated intermediates then readily react with primary or secondary amines to form the desired amide.

The methyl ester can be reduced to the corresponding primary alcohol, 2-amino-5-phenylpentan-1-ol. This transformation requires a strong reducing agent, typically lithium aluminum hydride (LiAlH₄). Due to the reactivity of LiAlH₄ with the acidic proton of the amino group, it is common practice to first protect the α-amino group before carrying out the reduction.

Reactions Involving the α-Amino Group

The primary α-amino group is a versatile nucleophile, central to many of the compound's key transformations, particularly in the context of peptide synthesis.

The α-amino group of Methyl 2-amino-5-phenylpentanoate readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction forms an N-acyl derivative, an amide. This is a fundamental reaction in peptide bond formation, where the amino group of one amino acid attacks the activated carboxyl group of another. researchgate.net The acetylation of amino groups is a widely used transformation in organic synthesis. researchgate.net

In multistep synthesis, particularly in peptide chemistry, the α-amino group must be reversibly protected to prevent unwanted side reactions. The most common protecting groups are Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc). masterorganicchemistry.com

Fmoc Protection and Deprotection: The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu under basic conditions. total-synthesis.comwikipedia.org It is stable to acidic conditions but is readily removed by treatment with a mild base, such as a solution of piperidine (B6355638) in DMF. total-synthesis.comwikipedia.org This orthogonality to acid-labile protecting groups makes it extremely valuable in solid-phase peptide synthesis (SPPS). wikipedia.org

Boc Protection and Deprotection: The Boc group is typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a base. total-synthesis.comfishersci.co.uk In contrast to the Fmoc group, the Boc group is stable to bases and nucleophiles but is cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA) or HCl in an organic solvent. total-synthesis.comfishersci.co.ukresearchgate.net The orthogonality between the base-labile Fmoc group and the acid-labile Boc group is a cornerstone of modern synthetic chemistry. total-synthesis.com

Table 2: Comparison of Fmoc and Boc Protecting Groups for the α-Amino Group

| Feature | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |

|---|---|---|

| Protection Reagent | Fmoc-Cl, Fmoc-OSu total-synthesis.comwikipedia.org | Di-tert-butyl dicarbonate (Boc₂O) total-synthesis.comfishersci.co.uk |

| Protection Conditions | Aqueous sodium bicarbonate or pyridine (B92270) in an organic solvent. total-synthesis.com | Aqueous base (e.g., NaOH) or organic base (e.g., triethylamine). total-synthesis.com |

| Deprotection Reagent | 20% Piperidine in DMF wikipedia.org | Trifluoroacetic acid (TFA) or 4M HCl in dioxane. fishersci.co.ukresearchgate.net |

| Cleavage Condition | Base-labile wikipedia.org | Acid-labile fishersci.co.uk |

| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, t-butyl esters). total-synthesis.com | Orthogonal to base-labile groups (e.g., Fmoc, Fm esters). total-synthesis.com |

N-Alkylation and Reductive Amination

The primary amine functionality of methyl 2-amino-5-phenylpentanoate HCl serves as a key site for various chemical transformations, including N-alkylation and reductive amination. These reactions are fundamental in modifying the structure to produce a diverse range of derivatives.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved through several methods, though direct alkylation with alkyl halides can sometimes lead to over-alkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. thieme-connect.de To achieve selective mono-N-alkylation, specific reagents and conditions are often employed. For instance, using a base like potassium carbonate under mild conditions can promote selective N-alkylation of primary amines. thieme-connect.de The use of sulfonamide protecting groups is another strategy to control the site of alkylation. monash.edu N-alkylation, particularly N-methylation, can increase the lipophilicity of the resulting molecule, which may enhance its membrane permeability and bioavailability. monash.edu

Reductive amination (or reductive alkylation) is a highly effective method for preparing secondary or tertiary amines. This process involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. mdma.chyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] or sodium cyanoborohydride (NaBH₃CN). youtube.comorganic-chemistry.org A catalyst-free approach using NaBH₄ in 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to be effective for the reductive alkylation of a wide range of amines and amino acids. organic-chemistry.org This method is advantageous due to its high yields, mild conditions, and chemoselectivity. organic-chemistry.org Reductive amination can also be achieved using catalytic hydrogenation with a metal catalyst like Raney nickel. mdma.ch The degree of substitution on the resulting amine can be controlled by the nature of the starting amine; for instance, reacting a primary amine like methyl 2-amino-5-phenylpentanoate will yield a secondary amine. youtube.com

Table 1: Comparison of N-Alkylation and Reductive Amination Methods

| Reaction Type | Reagents | Key Features | Potential Products from Methyl 2-amino-5-phenylpentanoate |

|---|---|---|---|

| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | Direct introduction of an alkyl group. Can lead to over-alkylation if not controlled. thieme-connect.de | N-Alkyl-2-amino-5-phenylpentanoate |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN, NaBH₄) | Forms an imine intermediate, followed by reduction. youtube.com Offers high selectivity. organic-chemistry.org | N-Substituted-2-amino-5-phenylpentanoate |

Functionalization of the Phenyl Ring (if applicable to derived scaffolds)

While direct functionalization of the phenyl ring of methyl 2-amino-5-phenylpentanoate itself is less common, the aromatic ring on derived scaffolds provides a versatile handle for introducing further chemical diversity. This is particularly relevant in medicinal chemistry and materials science. rsc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.com These reactions typically involve an aryl halide or pseudohalide (like a triflate) and a coupling partner. To apply this to a derivative of methyl 2-amino-5-phenylpentanoate, the phenyl ring would first need to be halogenated (e.g., iodinated or brominated).

Once an aryl halide derivative is obtained, several palladium-catalyzed reactions can be employed:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, creating biaryl structures. sigmaaldrich.comorganic-chemistry.org

Stille and Negishi Coupling: These reactions use organotin and organozinc reagents, respectively, as coupling partners. thieme-connect.com A Negishi cross-coupling strategy has been successfully used to synthesize unnatural phenylalanine analogs by reacting N-Boc-3-iodo-L-alanine methyl ester with organozinc reagents. nih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine, which is useful for synthesizing arylamines. nih.govorganic-chemistry.org

Sonogashira Coupling: This involves the coupling of an aryl halide with a terminal alkyne to create aryl alkynes. sigmaaldrich.comorganic-chemistry.org

These reactions are highly valued for their tolerance of various functional groups, allowing for the complex modification of molecules late in a synthetic sequence. tnstate.edu The choice of palladium catalyst, ligand, base, and solvent is critical for the success of these transformations. organic-chemistry.org By breaking the rotational symmetry of the phenyl ring through such substitutions (e.g., methylation), researchers can probe the dynamics and orientation of the side chain within larger molecular structures like peptides. rsc.orgnih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Application on a Phenyl-Halogenated Derivative |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | C-C (Aryl-Aryl) | Introduction of a new aryl or alkyl group. organic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | C-C | Synthesis of unnatural amino acid analogs. thieme-connect.comnih.gov |

| Buchwald-Hartwig | Amine (R-NH₂) | C-N (Aryl-Amine) | Synthesis of arylamine derivatives. nih.gov |

| Sonogashira | Alkyne (R-C≡CH) | C-C (Aryl-Alkyne) | Introduction of an alkyne moiety. organic-chemistry.org |

Advanced Spectroscopic and Structural Analysis of Methyl 2 Amino 5 Phenylpentanoate Hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, the precise connectivity, configuration, and conformation of Methyl 2-amino-5-phenylpentanoate HCl can be determined.

High-Resolution ¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of Methyl 2-amino-5-phenylpentanoate HCl provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electron-donating and electron-withdrawing effects of adjacent functional groups. For comparison and estimation, data from the closely related Methyl L-phenylalaninate hydrochloride is often utilized. chemicalbook.comhepvs.ch

The protons of the phenyl ring typically appear as a multiplet in the aromatic region, around 7.20-7.40 ppm. The α-proton, being adjacent to the electron-withdrawing amino and ester groups, is expected to be deshielded and resonate as a triplet or a double of doublets around 4.2-4.4 ppm. The protons of the methyl ester group will present as a sharp singlet at approximately 3.7-3.8 ppm. rsc.org The methylene (B1212753) protons of the pentanoate chain will exhibit complex splitting patterns in the aliphatic region (approximately 1.6-2.7 ppm) due to their diastereotopic nature and coupling to each other and the α-proton. The protons of the ammonium (B1175870) group (NH₃⁺) are often broad and their chemical shift is concentration-dependent, typically appearing in the range of 8.0-9.0 ppm in a non-deuterated solvent. hepvs.ch

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 2-amino-5-phenylpentanoate HCl

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| α-H | 4.20 - 4.40 | Triplet/dd |

| -OCH₃ | 3.70 - 3.80 | Singlet |

| -CH₂- (phenyl adjacent) | 2.50 - 2.70 | Multiplet |

| -CH₂- | 1.80 - 2.00 | Multiplet |

| -CH₂- | 1.60 - 1.80 | Multiplet |

| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR for Carbon Backbone and Functional Group Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region, typically around 170-172 ppm. The carbons of the phenyl ring will appear in the aromatic region (125-135 ppm). The α-carbon, attached to the nitrogen and carbonyl group, is expected around 53-55 ppm. The carbon of the methyl ester will be observed at approximately 52-53 ppm. The methylene carbons of the pentanoate chain will resonate in the aliphatic region (roughly 20-40 ppm). rsc.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 2-amino-5-phenylpentanoate HCl

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170.0 - 172.0 |

| Phenyl-C (ipso) | 133.0 - 135.0 |

| Phenyl-C | 128.0 - 130.0 |

| α-C | 53.0 - 55.0 |

| -OCH₃ | 52.0 - 53.0 |

| -CH₂- (phenyl adjacent) | 35.0 - 38.0 |

| -CH₂- | 25.0 - 30.0 |

| -CH₂- | 20.0 - 25.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Methyl 2-amino-5-phenylpentanoate HCl, COSY would show correlations between the α-proton and the adjacent methylene protons, as well as among the protons of the pentanoate chain and the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is critical for determining the stereochemistry and preferred conformation of the molecule. For example, NOE correlations between specific protons on the pentanoate chain and the phenyl ring could help define the spatial arrangement of the side chain.

Vibrational Spectroscopy (IR) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Absorption Bands for Amine, Ester, and Phenyl Moieties

The IR spectrum of Methyl 2-amino-5-phenylpentanoate HCl is expected to display several characteristic absorption bands. chemicalbook.comnih.govthermofisher.comspectrabase.com

Ammonium (NH₃⁺) Group: The stretching vibrations of the N-H bonds in the ammonium salt typically appear as a broad band in the region of 3000-3300 cm⁻¹. The bending vibrations of the ammonium group are expected around 1500-1600 cm⁻¹.

Ester Group: A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester is a prominent feature, typically appearing around 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester will show strong bands in the 1100-1300 cm⁻¹ region.

Phenyl Group: The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring, which appear as a series of absorptions in the 1450-1600 cm⁻¹ range. Out-of-plane C-H bending vibrations can also be observed in the 690-900 cm⁻¹ region, which can sometimes give clues about the substitution pattern of the ring.

Table 3: Characteristic IR Absorption Bands for Methyl 2-amino-5-phenylpentanoate HCl

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ammonium (-NH₃⁺) | N-H Stretch | 3000 - 3300 | Strong, Broad |

| Ammonium (-NH₃⁺) | N-H Bend | 1500 - 1600 | Medium |

| Ester (C=O) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Ester (C-O) | C-O Stretch | 1100 - 1300 | Strong |

| Phenyl | C-H Stretch | > 3000 | Medium |

| Phenyl | C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular weight of Methyl 2-amino-5-phenylpentanoate HCl (C₁₂H₁₈ClNO₂) is 243.73 g/mol . nih.gov In a typical mass spectrum, the molecular ion peak [M]⁺ (for the free base, C₁₂H₁₇NO₂) would be observed at m/z 207.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment ion at m/z 148.

Loss of the methyl ester group (-OCH₃): This would lead to a fragment at m/z 176.

Cleavage of the Cα-Cβ bond: This would generate a stable benzylic-type carbocation.

Formation of an iminium ion: Cleavage of the bond between the α-carbon and the rest of the side chain can lead to the formation of a stable iminium ion.

Analysis of the isotopic pattern of the molecular ion peak can confirm the presence of one chlorine atom due to the characteristic M and M+2 peaks with an approximate 3:1 ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Methyl 2-amino-5-phenylpentanoate HCl, soft ionization techniques would be employed to generate the protonated molecular ion, [M+H]⁺. The theoretically calculated exact mass of this ion serves as a benchmark for experimental determination.

The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally measured exact mass for the [M+H]⁺ ion of Methyl 2-amino-5-phenylpentanoate would be compared to the theoretical value to confirm its elemental formula (C₁₂H₁₈NO₂⁺ for the free amine). A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), provides strong evidence for the compound's identity and purity.

Table 1: Theoretical Exact Mass for the Protonated Molecular Ion of Methyl 2-amino-5-phenylpentanoate

| Ion | Molecular Formula | Calculated Exact Mass (Da) |

|---|

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of Methyl 2-amino-5-phenylpentanoate is isolated and then subjected to fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" of the molecule's structure.

The fragmentation pattern of Methyl 2-amino-5-phenylpentanoate would be expected to show characteristic losses corresponding to its functional groups. For instance, the loss of the methoxycarbonyl group (-COOCH₃) is a common fragmentation pathway for methyl esters. Cleavage of the bond between the alpha-carbon and the side chain would also be anticipated. The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule.

Table 2: Predicted MS/MS Fragmentation of Protonated Methyl 2-amino-5-phenylpentanoate

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 149.0965 | [M+H - COOCH₃]⁺ |

| 131.0859 | [M+H - C₆H₅CH₂]⁺ |

| 117.0910 | [C₉H₉]⁺ (Indane fragment) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Crystal Packing and Intermolecular Interactions

The crystal structure of Methyl 2-amino-5-phenylpentanoate HCl would be stabilized by a network of intermolecular interactions. The presence of the ammonium group (-NH₃⁺), the chloride ion (Cl⁻), and the ester carbonyl group (C=O) would lead to the formation of strong hydrogen bonds. Specifically, N-H···Cl and N-H···O hydrogen bonds would be expected to play a dominant role in the crystal packing.

Table 3: Potential Intermolecular Interactions in the Crystal Lattice of Methyl 2-amino-5-phenylpentanoate HCl

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bond | N-H (Ammonium) | Cl⁻ (Chloride) |

| Hydrogen Bond | N-H (Ammonium) | O=C (Ester) |

| π-π Stacking | Phenyl Ring | Phenyl Ring |

Determination of Absolute Stereochemistry

Methyl 2-amino-5-phenylpentanoate possesses a chiral center at the α-carbon, meaning it can exist as two enantiomers (R and S). X-ray crystallography of a single crystal grown from an enantiomerically pure sample can unambiguously determine the absolute configuration of this stereocenter. This is typically achieved by analyzing the anomalous dispersion effects of the X-rays scattered by the atoms in the crystal. The Flack parameter, derived from the crystallographic data, is a key indicator used to confidently assign the absolute stereochemistry. A value close to zero for a given configuration confirms its correctness. While other techniques like the Mosher method can also be used to determine absolute stereochemistry in solution, X-ray crystallography provides a direct and definitive determination in the solid state.

Stereochemical Aspects and Chiral Pool Utilization of Methyl 2 Amino 5 Phenylpentanoate Hcl

Enantiomeric Purity Assessment Methodologies.libretexts.orgacs.org

The determination of the enantiomeric purity of Methyl 2-amino-5-phenylpentanoate HCl is crucial for its application in stereoselective synthesis. Various analytical techniques are employed to quantify the enantiomeric excess (ee) of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantiomeric separation of amino acid esters. yakhak.org Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are frequently effective. yakhak.orgresearchgate.net For the analysis of Methyl 2-amino-5-phenylpentanoate HCl, derivatization of the primary amine with a chromophore- or fluorophore-containing reagent like 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) can enhance detection sensitivity. yakhak.org The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is critical for achieving optimal resolution. researchgate.net The performance of different polysaccharide-based CSPs can vary, with some showing superior separation for specific classes of amino acid esters. yakhak.org For instance, Chiralpak IA and Chiralpak AD-H columns have demonstrated excellent performance for the resolution of various α-amino acid esters. yakhak.org

Table 1: Illustrative Chiral HPLC Parameters for Amino Acid Ester Enantiomeric Separation

| Parameter | Condition |

| Column | Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Mobile Phase | Hexane/2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm (or fluorescence if derivatized) |

| Temperature | 25 °C |

This table represents typical starting conditions for method development based on literature for similar compounds.

Chiral Gas Chromatography (GC) offers another powerful technique for determining the enantiomeric purity of volatile amino acid derivatives. researchgate.netsigmaaldrich.com Direct analysis of Methyl 2-amino-5-phenylpentanoate HCl is not feasible due to its low volatility and the presence of polar functional groups. sigmaaldrich.com Therefore, a two-step derivatization is typically required: esterification of the carboxyl group (already present as a methyl ester in the target molecule) and acylation of the amino group. sigmaaldrich.com Reagents like trifluoroacetic anhydride (B1165640) are commonly used for the acylation step. sigmaaldrich.com

The resulting derivatized, volatile enantiomers can be separated on a chiral stationary phase, such as Chirasil-L-Val. researchgate.net The separation mechanism involves the formation of diastereomeric associations between the derivatized enantiomers and the chiral selector of the GC column. The elution order of the enantiomers can sometimes be reversed by using a column with the opposite stationary phase configuration (e.g., Chirasil-D-Val). uni-tuebingen.de

Table 2: Typical GC Derivatization and Analysis Parameters

| Step | Reagent/Condition | Purpose |

| Derivatization | Trifluoroacetic anhydride (TFAA) in dichloromethane | Acylation of the primary amine to increase volatility. |

| GC Column | Chirasil-Val capillary column | Enantiomeric separation. |

| Carrier Gas | Helium | Mobile phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection of separated enantiomers. |

This table outlines a general approach to chiral GC analysis of amino acids.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral shift reagents, provides a convenient method for determining enantiomeric purity without requiring chromatographic separation. libretexts.orgacs.orgrsc.org CSAs, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), form transient diastereomeric complexes with the enantiomers of the analyte in solution. libretexts.orgrsc.org

This interaction leads to different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinct signals to be resolved in the ¹H NMR spectrum. acs.orgrsc.org The enantiomeric excess can then be calculated by integrating the signals of the resolved peaks. rsc.org This method is valued for its simplicity and the direct nature of the measurement, as it often only requires mixing the analyte and the CSA in an NMR tube with a suitable deuterated solvent like chloroform-d. libretexts.orgrsc.org

Role as a Chiral Building Block in Asymmetric Synthesis.researchgate.netfishersci.eunih.gov

As a non-canonical amino acid ester, Methyl 2-amino-5-phenylpentanoate HCl is a valuable chiral building block. Its defined stereochemistry can be transferred to a larger molecule during a synthetic sequence, a strategy central to asymmetric synthesis. This compound is particularly relevant as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. researchgate.netfishersci.eunih.gov

Peptidomimetics are compounds designed to mimic peptides but with modified structures to improve properties like stability against enzymatic degradation. wikipedia.orgmdpi.com The incorporation of non-canonical amino acids, such as Methyl 2-amino-5-phenylpentanoate, is a key strategy in creating peptidomimetics. mdpi.com The phenylpropyl side chain can participate in crucial binding interactions with biological targets, while the non-natural structure can confer resistance to proteases. mdpi.com

In the context of ACE inhibitors like lisinopril, which is structurally related to a dipeptide, the N-[(S)-1-carboxy-3-phenylpropyl] moiety is essential for activity. fishersci.eunih.gov Methyl 2-amino-5-phenylpentanoate HCl serves as a precursor to this critical pharmacophore. The synthesis involves coupling this amino acid derivative with other amino acid residues (like proline and lysine (B10760008) in the case of lisinopril) to build the final peptidomimetic drug. nih.gov The use of such building blocks ensures the correct stereochemistry in the final product, which is often critical for its pharmacological effect.

For example, the amino and ester functionalities can be used to construct chiral P,N-ligands or Schiff base ligands. nih.govnih.gov A common approach involves the reduction of the ester to an alcohol, followed by further functionalization, or the reaction of the amine with a chiral aldehyde to form a Schiff base that can coordinate to a metal center, such as Ni(II). nih.gov The resulting chiral metal complex can then catalyze reactions like asymmetric alkylations or hydrogenations, with the stereochemical outcome being directed by the ligand derived from the original amino acid ester. nih.govfrontiersin.orgnih.gov

Insufficient Data to Generate Requested Article on Methyl 2-amino-5-phenylpentanoate HCl

Despite a comprehensive search for scientific literature, there is a lack of specific, detailed research available to construct the requested article on "Methyl 2-amino-5-phenylpentanoate HCl" according to the provided outline. The inquiry sought to detail the compound's role as a scaffold for stereoselective drug candidate synthesis and its use in diastereoselective reactions.

Consequently, the creation of an authoritative and scientifically accurate article, complete with the requested detailed research findings and data tables for the specified sections, is not feasible based on the currently accessible information. The strict adherence to the user's outline, focusing solely on "Methyl 2-amino-5-phenylpentanoate HCl," cannot be met without appropriate scientific sources detailing its explicit use in the requested contexts.

Therefore, this report acknowledges the inability to generate the requested article due to the absence of specific and relevant scientific data for the compound .

Scaffold for Peptide and Peptidomimetic Synthesis

The structure of Methyl 2-amino-5-phenylpentanoate makes it an attractive scaffold for the synthesis of peptides and peptidomimetics, compounds that mimic the structure and function of natural peptides. These synthetic analogs are often designed to exhibit improved stability, bioavailability, and receptor selectivity compared to their natural counterparts.

Solid-Phase Peptide Synthesis (SPPS) Applications

While the methyl ester form of 2-amino-5-phenylpentanoic acid is not directly used in standard Solid-Phase Peptide Synthesis (SPPS) protocols, its corresponding Nα-protected derivative, typically with a Fluorenylmethyloxycarbonyl (Fmoc) group, is a crucial component. In SPPS, the C-terminal amino acid is first anchored to a solid support (resin). The synthesis then proceeds by sequential addition of Nα-protected amino acids.

The general cycle of SPPS involves:

Deprotection: Removal of the Nα-protecting group (e.g., Fmoc) from the resin-bound amino acid or peptide.

Activation and Coupling: Activation of the carboxyl group of the incoming Nα-protected amino acid and its subsequent coupling to the free amino group of the resin-bound peptide.

Washing: Removal of excess reagents and byproducts.

Table 1: Key Reagents in Fmoc-based Solid-Phase Peptide Synthesis

| Reagent/Component | Function |

| Fmoc-amino acids | Building blocks with temporary Nα-protection. |

| Solid Support (Resin) | Insoluble polymer to which the peptide is anchored. |

| Coupling Reagents (e.g., HBTU, HATU) | Activate the carboxyl group for amide bond formation. |

| Base (e.g., DIPEA) | Neutralizes the protonated amino group during coupling. |

| Deprotection Reagent (e.g., Piperidine (B6355638) in DMF) | Removes the Fmoc protecting group. |

| Cleavage Cocktail (e.g., TFA-based) | Cleaves the completed peptide from the resin. |

Solution-Phase Peptide Coupling Reactions

Methyl 2-amino-5-phenylpentanoate HCl can be directly utilized in solution-phase peptide synthesis. nih.govresearchgate.net In this approach, peptide chains are built sequentially in a homogenous solution. The methyl ester serves as a protecting group for the carboxylic acid, while the amino group is typically protected with a suitable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

A typical solution-phase coupling would involve the reaction of an N-protected amino acid with Methyl 2-amino-5-phenylpentanoate HCl in the presence of a coupling agent and a base. The resulting dipeptide methyl ester can then be selectively deprotected at the N-terminus for further chain elongation or saponified to the corresponding carboxylic acid for coupling with another amino acid ester. youtube.com While generally more labor-intensive than SPPS for long peptides, solution-phase synthesis offers advantages for the large-scale production of shorter peptides and for the synthesis of complex, modified peptides. researchgate.netgoogle.com

Design and Synthesis of Conformationally Restricted Peptidomimetics

Peptidomimetics are designed to mimic the three-dimensional structure of a peptide's bioactive conformation, often leading to enhanced biological activity and stability. lifechemicals.com The flexible side chain of 2-amino-5-phenylpentanoic acid can be strategically modified to create conformationally restricted analogs. mdpi.comresearchgate.netarizona.edu By introducing cyclic constraints or rigidifying elements into the side chain, the conformational freedom of the resulting peptidomimetic can be significantly reduced. nih.gov

For instance, the phenylpentyl side chain can be cyclized back onto the peptide backbone or onto another side chain to create macrocyclic structures. Alternatively, the introduction of double bonds or small rings within the side chain can limit its rotational freedom. These modifications can lock the molecule into a specific conformation that is optimal for binding to a biological target, such as a receptor or an enzyme. lifechemicals.com

Precursor to Biologically Relevant Compounds (Emphasis on Synthetic Methodology)

The chemical reactivity of Methyl 2-amino-5-phenylpentanoate HCl makes it a valuable starting material for the synthesis of a variety of biologically active molecules beyond traditional peptides.

Synthetic Routes to Enzyme Inhibitors and Receptor Ligands

The 2-amino-5-phenylpentanoic acid scaffold can be elaborated into potent enzyme inhibitors and receptor ligands. benchchem.com For example, the amino group can be acylated with various carboxylic acids or sulfonylated to introduce diverse functionalities. The methyl ester can be hydrolyzed and the resulting carboxylic acid can be coupled with different amines to generate a library of amides.

A general synthetic strategy could involve:

N-functionalization: Reaction of the amino group of Methyl 2-amino-5-phenylpentanoate HCl with an appropriate electrophile (e.g., acyl chloride, sulfonyl chloride) to introduce a desired pharmacophore.

C-terminal modification: Hydrolysis of the methyl ester followed by amide bond formation with a library of amines to explore structure-activity relationships at the C-terminus.

Side-chain modification: Chemical modification of the phenyl ring (e.g., substitution, bioisosteric replacement) to optimize binding interactions with the target protein.

Through such synthetic elaborations, molecules can be designed to target a wide range of enzymes and receptors, including proteases, kinases, and G-protein coupled receptors. nih.govnih.gov

Design of Analogs with Modified Pharmacokinetic Properties (Focus on Structural Design and Synthesis)

The pharmacokinetic properties of a drug molecule, such as its absorption, distribution, metabolism, and excretion (ADME), are critical for its therapeutic efficacy. The structure of Methyl 2-amino-5-phenylpentanoate HCl can be systematically modified to improve these properties. nih.gov

For instance, to enhance metabolic stability, the phenyl ring can be substituted with fluorine atoms to block sites of oxidative metabolism. The introduction of polar functional groups can modulate the molecule's solubility and permeability. N-methylation of the amino group is another common strategy to increase metabolic stability and cell permeability. nih.gov The design and synthesis of such analogs are guided by an understanding of structure-activity relationships and structure-property relationships, with the goal of creating drug candidates with an optimal balance of potency and pharmacokinetic performance. nih.gov

Computational and Theoretical Investigations of Methyl 2 Amino 5 Phenylpentanoate Hcl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can accurately predict molecular geometries, energies, and properties related to reactivity. A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For a molecule like Methyl 2-amino-5-phenylpentanoate HCl, the HOMO is expected to be localized around the electron-rich regions, such as the phenyl ring and the amino group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely distributed around the carbonyl group of the ester, suggesting this is a favorable site for nucleophilic attack. A smaller HOMO-LUMO gap implies higher chemical reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: These values are representative for a molecule of this class, calculated at a common level of theory (e.g., B3LYP/6-311++G(d,p)) and can vary based on the specific computational parameters.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capacity |

| LUMO Energy | -0.8 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |

Quantum chemical calculations are highly effective in predicting spectroscopic data. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus, which are then converted into Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and assigning signals to specific atoms within the molecule.

Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations determine the normal modes of vibration for the molecule in its optimized geometry. Theoretical frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity, leading to excellent agreement with experimental spectra. researchgate.net This allows for the precise assignment of observed spectral bands to specific molecular motions, such as N-H stretches, C=O stretches, and phenyl ring vibrations. researchgate.net

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts Note: Predicted values are illustrative and depend on the level of theory and solvent model used. Experimental validation is required for confirmation.

| Vibrational Spectroscopy (Predicted) | NMR Spectroscopy (Predicted) | |||

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Atom Type | ¹H Shift (ppm) |

| Amino (NH₃⁺) | Symmetric Stretch | ~3100-3200 | Phenyl (Ar-H) | 7.2-7.4 |

| Alkyl (C-H) | Stretch | ~2900-3000 | Alpha-Carbon (α-CH) | ~4.1 |

| Ester (C=O) | Stretch | ~1740 | Methoxy (OCH₃) | ~3.7 |

| Phenyl Ring | C=C Stretch | ~1600, ~1480 | Propyl Chain (CH₂) | 1.8-2.7 |

| Ester (C-O) | Stretch | ~1250 |

Conformational Analysis and Energy Minima Studies

The biological function and physical properties of a flexible molecule like Methyl 2-amino-5-phenylpentanoate HCl are governed by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms.

Molecular Mechanics (MM) is a computational method that uses classical physics-based force fields (e.g., CHARMM, AMBER, UFF) to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov By systematically rotating the molecule's single bonds and calculating the corresponding energy, MM can map out the potential energy surface and identify low-energy conformers (energy minima).

Molecular Dynamics (MD) simulations extend this by solving Newton's equations of motion for the atoms over time, providing a view of the molecule's dynamic behavior. nih.gov An MD simulation of Methyl 2-amino-5-phenylpentanoate HCl in a solvent like water would reveal how the molecule folds, flexes, and interacts with its environment, offering insights into its conformational flexibility and the stability of different shapes at a given temperature.

The key to the conformational flexibility of Methyl 2-amino-5-phenylpentanoate HCl lies in its rotatable bonds. Torsional angle analysis involves calculating the change in energy as specific dihedral angles are rotated. The most significant torsions include the bonds within the pentanoate chain (e.g., Cα-Cβ, Cβ-Cγ) and the bond connecting the ester group. The results of such an analysis reveal the energy barriers to rotation and the most stable rotational isomers (rotamers).

Furthermore, the molecule possesses a chiral center at the alpha-carbon (C2), meaning it can exist as two stereoisomers: (S)-Methyl 2-amino-5-phenylpentanoate HCl and (R)-Methyl 2-amino-5-phenylpentanoate HCl. Quantum chemical calculations can determine the total electronic energy of the optimized structures of both the (R) and (S) isomers. While the energies are typically identical for enantiomers in an achiral environment, these calculations are crucial for studies involving interactions with other chiral molecules, such as proteins, where one stereoisomer may exhibit significantly greater stability or binding affinity than the other.

Molecular Docking and Ligand-Receptor Interaction Modeling (for theoretical binding studies)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. This method is instrumental in drug discovery and for understanding the molecular basis of ligand-receptor interactions.

To study the potential biological interactions of Methyl 2-amino-5-phenylpentanoate HCl, molecular docking simulations can be performed. In a typical simulation, the ligand is placed in the binding site of a target protein, and a scoring function is used to evaluate thousands of possible binding poses. The results predict the most stable binding mode and the specific interactions that stabilize the complex. For this molecule, key interactions would likely include:

Salt Bridge/Hydrogen Bonds: The positively charged amino group could form strong electrostatic interactions with negatively charged amino acid residues (e.g., Aspartate, Glutamate) in the receptor.

Hydrogen Bonds: The ester carbonyl oxygen can act as a hydrogen bond acceptor.

Hydrophobic Interactions: The phenyl ring and the alkyl chain can form favorable hydrophobic and van der Waals interactions with nonpolar residues (e.g., Leucine, Isoleucine, Phenylalanine).

Pi-Stacking: The phenyl ring could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with a specific activity, such as binding affinity or inhibitory potency. nih.gov While not focused on a single molecule, QSAR provides a framework for understanding how modifications to the structure of Methyl 2-amino-5-phenylpentanoate HCl could influence its activity.

A QSAR study on its derivatives would involve calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties (e.g., logP for hydrophobicity, molecular weight, topological polar surface area, electronic properties). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates these descriptors to the observed activity. nih.gov Such a model could predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers a powerful tool to elucidate the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the acid-catalyzed esterification of an amino acid, the generally accepted mechanism involves several key steps, which can be modeled to understand the energetics and structure of intermediates and transition states.

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst (HCl). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol (B129727). The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester. Each of these steps is, in principle, reversible.

Although specific computational data for Methyl 2-amino-5-phenylpentanoate HCl is not available, studies on simpler amino acids like glycine (B1666218) and alanine (B10760859) provide a foundational understanding. For instance, theoretical calculations on the esterification of glycine with ethanol (B145695) have explored the equilibrium constants and enthalpy changes of the reaction. nih.gov

Transition State Characterization and Energy Barrier Calculations

The transition state is a critical point on the reaction coordinate of highest potential energy, and its characterization is paramount to understanding the reaction kinetics. Computational methods allow for the determination of the geometry, vibrational frequencies, and energy of these fleeting structures. The energy difference between the reactants and the transition state is the activation energy barrier, which dictates the rate of the reaction.

For the Fischer esterification of an amino acid, the rate-determining step is often the nucleophilic attack of the alcohol on the protonated carboxylic acid or the departure of the water molecule from the tetrahedral intermediate. Computational studies on related systems, such as the aminolysis of esters, have shown that the presence of a catalyst can significantly lower the activation energy barriers. For example, in the aminolysis of methylformate with ammonia, a catalyzed pathway was found to have transition states that are 10-17 kcal/mol lower in energy than the uncatalyzed process. This highlights the crucial role of the acid catalyst in facilitating the esterification of amino acids.

In the absence of direct computational studies for Methyl 2-amino-5-phenylpentanoate HCl, we can present hypothetical data based on analogous systems to illustrate the type of information that would be obtained from such an investigation. The following table represents a conceptual summary of the kind of data that would be generated from a DFT study on the HCl-catalyzed esterification of a generic amino acid.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) | Key Geometric Features |

| 1. Protonation | Protonated Carboxylic Acid | 0 (Reference) | Elongated C=O bond, protonated carbonyl oxygen. |

| 2. Nucleophilic Attack | Transition State 1 (TS1) | Value A | Partially formed C-O(methanol) bond, tetrahedralizing carbonyl carbon. |

| 3. Tetrahedral Intermediate | Tetrahedral Intermediate | Value B | Fully formed C-O(methanol) bond, sp3 hybridized carbon. |

| 4. Proton Transfer | Protonated Alcohol Moiety | Value C | Proton transferred from incoming alcohol to a hydroxyl group. |

| 5. C-O Bond Cleavage | Transition State 2 (TS2) | Value D | Elongating C-OH2 bond, reforming C=O double bond. |

| 6. Product Formation | Protonated Ester + Water | Value E | Separated ester and water molecules. |

Note: Values A, B, C, D, and E are hypothetical and would need to be calculated through specific computational studies on Methyl 2-amino-5-phenylpentanoate HCl.

Such a computational analysis would provide a quantitative understanding of the reaction mechanism, identifying the rate-limiting step and offering insights into how factors such as the phenylpentanoate side chain might influence the reaction kinetics through steric and electronic effects.

Analytical Methodologies for the Characterization and Quantification of Methyl 2 Amino 5 Phenylpentanoate Hcl in Research Settings

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in the analysis of Methyl 2-amino-5-phenylpentanoate HCl, enabling both the assessment of its purity and its isolation from reaction mixtures or impurities. researchgate.netresearchgate.net These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net The choice of chromatographic method is dictated by the compound's properties and the analytical goal. For amino acid esters like Methyl 2-amino-5-phenylpentanoate HCl, a variety of chromatographic techniques are employed. electronicsandbooks.comnih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods (UV, PDA, ELSD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile compounds like Methyl 2-amino-5-phenylpentanoate HCl. youtube.comyoutube.com It offers high resolution and sensitivity for both qualitative and quantitative analysis. nih.gov The separation is typically achieved on a reversed-phase column, such as a C18 column, where the nonpolar stationary phase interacts with the analyte. nih.gov

Detection Methods:

UV Detection: Due to the presence of a phenyl group, Methyl 2-amino-5-phenylpentanoate HCl exhibits ultraviolet (UV) absorbance, making UV detection a suitable and common method for its quantification. researchgate.net The aromatic ring allows for detection at specific wavelengths, typically around 254 nm. nih.gov

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths simultaneously, which can be invaluable for peak purity assessment and method development. waters.com This capability helps to distinguish the main compound from potential impurities that may have different UV spectra. nih.gov

Evaporative Light Scattering Detection (ELSD): For compounds that lack a strong chromophore or when universal detection is desired, ELSD is a valuable alternative. auroraprosci.com This detector is not dependent on the optical properties of the analyte and can be used for the analysis of amino acids and their derivatives without the need for derivatization. auroraprosci.com

A typical HPLC method for the analysis of a similar amino acid ester is detailed in the table below.

Table 1: Illustrative HPLC Parameters for Amino Acid Ester Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) pensoft.net |

| Flow Rate | 1.0 mL/min nih.govpensoft.net |

| Detection | UV at 225 nm pensoft.net or 254 nm nih.gov |

| Column Temperature | 30 °C pensoft.net |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, amino acids and their salts, including Methyl 2-amino-5-phenylpentanoate HCl, are generally non-volatile due to their polar nature and the presence of amino and carboxyl functional groups. mdpi.comsigmaaldrich.comthermofisher.com Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.combohrium.com

Common derivatization strategies involve esterification of the carboxyl group and acylation or silylation of the amino group. thermofisher.comnih.gov For Methyl 2-amino-5-phenylpentanoate HCl, the carboxyl group is already esterified. Thus, derivatization would target the primary amine.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Derivatization Reagent | Target Functional Group | Resulting Derivative |

|---|---|---|

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Amino, Hydroxyl | Trimethylsilyl (TMS) derivative thermofisher.com |

| Alkyl Chloroformates (e.g., isobutyl chloroformate) | Amino | N-alkoxycarbonyl derivative nih.govnih.gov |

| Pentafluoropropionic Anhydride (B1165640) (PFPA) | Amino, Hydroxyl | Pentafluoropropionyl (PFP) derivative mdpi.combohrium.com |

Once derivatized, the resulting volatile compound can be separated on a GC column, often a nonpolar or medium-polarity column like a DB-5 or DB-17, and detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. nih.govyoutube.com In the synthesis of Methyl 2-amino-5-phenylpentanoate HCl, TLC can be employed to track the consumption of starting materials and the formation of the product. youtube.com

By spotting the reaction mixture on a TLC plate alongside the starting materials and a pure sample of the product (if available), the progress of the reaction can be visualized under UV light or after staining with a suitable reagent like ninhydrin, which reacts with the primary amine of the amino acid ester to produce a colored spot. youtube.com The relative positions (Rf values) of the spots indicate the components present in the mixture. youtube.com

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a straightforward and accessible approach for the quantification of Methyl 2-amino-5-phenylpentanoate HCl in solution. These techniques are based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing species.

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a valuable tool for determining the concentration of solutions containing compounds with chromophores. researchgate.net The phenyl group in Methyl 2-amino-5-phenylpentanoate HCl provides a chromophore that absorbs UV light. researchgate.net By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and using a calibration curve prepared from standards of known concentration, the concentration of the analyte can be accurately determined according to the Beer-Lambert law. tsijournals.com Aromatic amino acids and their derivatives typically exhibit strong UV absorption. researchgate.net

Derivatization Strategies for Enhanced Detection

In some instances, derivatization may be employed to enhance the sensitivity and selectivity of spectrophotometric detection. nih.govnih.gov While Methyl 2-amino-5-phenylpentanoate HCl already possesses a UV-active phenyl group, derivatization of the amino group can be performed to shift the absorption to a longer wavelength, where interference from other components might be less, or to introduce a fluorescent tag for highly sensitive fluorescence detection. nih.gov

For example, reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol can react with the primary amine to form a highly fluorescent isoindole derivative. acs.org Another common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which also yields a fluorescent derivative. nih.gov

Table 3: Derivatization Reagents for Enhanced Spectrophotometric Detection

| Reagent | Detection Method |

|---|---|

| o-Phthalaldehyde (OPA)/thiol | Fluorescence acs.org |

| 9-Fluorenylmethyl chloroformate (FMOC) | Fluorescence nih.gov |

| 7,7,8,8-tetracyanoquinodimethane (TCNQ) | UV-Vis (Charge-transfer complex formation) tsijournals.com |

These derivatization strategies significantly improve the limits of detection, allowing for the quantification of trace amounts of the compound.

Potentiometric Titration for Acid-Base Characterization

Potentiometric titration is a highly precise method used to determine the concentration of an acidic or basic substance by measuring the potential difference (voltage) between two electrodes as a titrant is added. medcraveonline.com For Methyl 2-amino-5-phenylpentanoate HCl, this technique is particularly useful for characterizing the acidic nature of the protonated amino group and the associated hydrochloride. As an amino acid ester hydrochloride, the compound in an aqueous solution possesses an acidic proton on the ammonium (B1175870) group (-NH3+). sabanciuniv.edu

The titration process involves dissolving a precise amount of the compound in deionized water and incrementally adding a standardized solution of a strong base, typically sodium hydroxide (B78521) (NaOH). sabanciuniv.edu The pH of the solution is monitored continuously using a pH meter after each addition of the titrant. medcraveonline.com The resulting data are plotted as pH versus the volume of NaOH added, generating a titration curve.

The curve for Methyl 2-amino-5-phenylpentanoate HCl is expected to show a distinct inflection point, which corresponds to the equivalence point. This point signifies the complete neutralization of the acidic proton of the ammonium group by the strong base. From the titration curve, the pKa value of the conjugate acid of the amine can be determined. The pKa is the pH at which half of the ammonium groups have been deprotonated, found at the midpoint of the buffer region of the titration curve. sabanciuniv.edu This value is a crucial physicochemical parameter for the compound.

Interactive Data Table: Potentiometric Titration of Methyl 2-amino-5-phenylpentanoate HCl with 0.1 M NaOH

The following table presents hypothetical data from a typical potentiometric titration of a 20.0 mL solution of Methyl 2-amino-5-phenylpentanoate HCl.

| Volume of 0.1 M NaOH (mL) | Measured pH |

| 0.00 | 2.50 |

| 2.00 | 4.50 |

| 4.00 | 8.75 |

| 6.00 | 9.10 |

| 8.00 | 9.35 |

| 10.00 | 9.60 |

| 12.00 | 9.88 |

| 14.00 | 10.30 |

| 15.00 | 11.50 |

| 16.00 | 12.10 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique for confirming the elemental composition of a pure chemical compound. smithers.com It provides the mass percentages of the constituent elements, which can then be used to determine the compound's empirical formula—the simplest whole-number ratio of atoms in the molecule. libretexts.orgyoutube.com For newly synthesized batches of Methyl 2-amino-5-phenylpentanoate HCl, elemental analysis serves as a critical quality control step to validate that the product has the correct chemical formula. nih.gov

The molecular formula for Methyl 2-amino-5-phenylpentanoate HCl is C₁₂H₁₈ClNO₂. From this, the theoretical mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) can be calculated. The analysis is typically performed using a combustion analyzer, which burns the sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are measured, and from their quantities, the original mass percentages of C, H, and N are calculated. Chlorine is determined by other methods, such as ion chromatography after combustion.

The experimentally determined percentages are then compared to the theoretical values. chemcollective.org A close agreement, typically within ±0.4%, is considered strong evidence for the compound's purity and the correctness of its proposed molecular formula. nih.gov This validation is essential for ensuring that the material used in subsequent research is indeed the intended compound. smithers.com

Interactive Data Table: Elemental Analysis Results for Methyl 2-amino-5-phenylpentanoate HCl

This table compares the theoretical elemental composition with representative experimental results for the compound.